Cas no 1269634-10-7 (methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride)

1269634-10-7 structure
상품 이름:methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
CAS 번호:1269634-10-7
MF:C11H16ClNO2
메가와트:229.703242301941
MDL:MFCD30539791
CID:4585132
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- METHYL 3-AMINO-3-(3-METHYLPHENYL)PROPANOATE HYDROCHLORIDE
- methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
-
- MDL: MFCD30539791
- 인치: 1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
- InChIKey: CFTKIILFRJNCHM-UHFFFAOYSA-N
- 미소: C(OC)(=O)CC(N)C1=CC=CC(C)=C1.[H]Cl
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365298-10.0g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 10.0g |
$1531.0 | 2023-03-02 | |
Enamine | EN300-365298-0.1g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 0.1g |
$96.0 | 2023-03-02 | |
Enamine | EN300-365298-5.0g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 5.0g |
$1033.0 | 2023-03-02 | |
Enamine | EN300-365298-1.0g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
A2B Chem LLC | AX44200-250mg |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 250mg |
$179.00 | 2024-04-20 | |
A2B Chem LLC | AX44200-10g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 10g |
$1647.00 | 2024-04-20 | |
1PlusChem | 1P01E9EW-5g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 5g |
$1339.00 | 2024-07-09 | |
Ambeed | A995662-1g |
Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 1g |
$405.0 | 2024-04-25 | |
A2B Chem LLC | AX44200-5g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 5g |
$1123.00 | 2024-04-20 | |
Enamine | EN300-365298-0.05g |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride |
1269634-10-7 | 95% | 0.05g |
$64.0 | 2023-03-02 |
methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride 관련 문헌
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
1269634-10-7 (methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride) 관련 제품
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 411211-27-3(ethyl 2-(2-aminoethyl)sulfanylbenzoate)
- 2034384-33-1(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-4-(morpholine-4-sulfonyl)benzamide)
- 1353957-15-9(1-(3-Ethylamino-piperidin-1-yl)-ethanone)
- 2228777-88-4(5-chloro-1-methyl-4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 25139-43-9(Tricyclo[3.3.1.13,7]decan-2-ol, 2-(4-methylbenzenesulfonate))
- 381704-05-8(4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one)
- 1812217-21-2(tert-butyl (4S)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate)
- 2167018-00-8(4-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole)
- 81720-07-2(Rehmannioside C)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1269634-10-7)methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

순결:99%
재다:1g
가격 ($):364.0